molecular formula C20H16ClN5O2 B11207409 N-(1,3-benzodioxol-5-ylmethyl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(1,3-benzodioxol-5-ylmethyl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11207409
M. Wt: 393.8 g/mol
InChI Key: QFOMAXFJCGTKIO-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a complex organic compound that features a pyrazolopyrimidine core.

Preparation Methods

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves inhibition of specific kinases. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby disrupting signaling pathways essential for cell proliferation and survival .

Comparison with Similar Compounds

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can be compared with other pyrazolopyrimidine derivatives, such as:

The uniqueness of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE lies in its specific substitution pattern, which may confer distinct biological activities and selectivity profiles .

Properties

Molecular Formula

C20H16ClN5O2

Molecular Weight

393.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H16ClN5O2/c1-12-2-4-14(21)7-16(12)26-20-15(9-25-26)19(23-10-24-20)22-8-13-3-5-17-18(6-13)28-11-27-17/h2-7,9-10H,8,11H2,1H3,(H,22,23,24)

InChI Key

QFOMAXFJCGTKIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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